The synthesis of AZ 628 involves several chemical steps that ensure the formation of its unique quinazoline structure. While specific details about the synthetic pathway are not extensively documented in public literature, it typically includes:
The synthesis process is optimized to yield high purity and bioavailability, which are critical for pharmacological effectiveness .
AZ 628 has a well-defined molecular structure characterized by its quinazoline core. The key features include:
The three-dimensional structure can be analyzed using X-ray crystallography data, revealing interactions with specific amino acids in the kinase domain that stabilize its binding .
AZ 628 undergoes several chemical reactions during its interaction with target kinases:
The mechanism of action for AZ 628 involves:
AZ 628 exhibits several notable physical and chemical properties:
These properties are essential for determining its bioavailability and therapeutic efficacy in clinical settings .
AZ 628 has significant applications in scientific research and clinical settings:
AZ628 functions as an ATP-competitive inhibitor that binds the conserved ATP-binding pocket of RAF kinases. Structural analyses reveal that AZ628 stabilizes the αC-helix in the active "IN" conformation (αC-IN), distinct from first-generation inhibitors like vemurafenib that trap the αC-helix in the "OUT" position [1] [4]. This αC-IN orientation maintains the kinase in a pseudo-active state, preventing ATP binding while avoiding steric clashes in dimeric RAF complexes. The binding mode involves:
Table 1: Structural Features of AZ628-BRAF Binding
Structural Element | Interaction Type | Functional Consequence |
---|---|---|
ATP-binding pocket | Competitive occupancy | Blocks ATP phosphate transfer |
αC-helix | Stabilization in IN position | Permits dimer binding |
DFG motif | Hydrogen bonding | Locks catalytic residues |
Allosteric back pocket | Hydrophobic filling | Enhances binding affinity |
This binding conformation allows AZ628 to inhibit both monomeric and dimeric RAF forms, unlike αC-OUT inhibitors that exhibit steric hindrance in dimers [1].
AZ628 demonstrates nanomolar potency against oncogenic BRAF mutants while maintaining activity against wild-type isoforms:
The compound's efficacy against BRAFV600E stems from its ability to exploit the mutated activation loop conformation, where valine-to-glutamate substitution creates a salt bridge that stabilizes the active kinase configuration. This allows tighter binding of AZ628 compared to wild-type BRAF [1] [4]. However, gatekeeper mutations like G464V (glycine-to-valine substitution in the P-loop) induce steric hindrance that reduces AZ628 binding affinity by >100-fold. This occurs because the bulky valine side chain physically obstructs access to the hydrophobic back pocket critical for AZ628 binding [8].
Table 2: Kinase Inhibition Profile of AZ628
Kinase Target | IC₅₀ (nM) | Clinical Relevance |
---|---|---|
BRAFV600E | 34 | Melanoma, colorectal cancer |
c-RAF | 29 | Resistance mechanism target |
Wild-type BRAF | 105 | Normal tissue signaling |
BRAFG464V | >10,000 | Acquired resistance mutation |
Prolonged exposure to AZ628 selects for resistant clones with elevated CRAF expression, which maintains ERK signaling through dimerization with mutant BRAF or other RAF isoforms [8] [10].
Unlike first-generation RAF inhibitors, AZ628’s αC-IN binding mode enables cooperative inhibition of RAF dimers. While αC-OUT inhibitors (vemurafenib, dabrafenib) exhibit negative cooperativity—where binding to one protomer impedes inhibitor binding to the partner protomer—AZ628 permits simultaneous binding to both protomers in a dimer [1] [4]. Key mechanistic features include:
This allosteric modulation is particularly effective against constitutively dimeric BRAF mutants like p61BRAFV600E splice variants, which drive resistance to monomer-selective inhibitors [4] [8]. However, AZ628 does not exhibit positive cooperativity (enhanced inhibition of the second protomer when the first is occupied), a feature seen in next-generation inhibitors like PHI1 [1].
Table 3: RAF Dimer Inhibition Mechanisms
Inhibitor Class | αC-Helix Position | Dimer Inhibition Efficacy | Cooperativity |
---|---|---|---|
αC-OUT (Vemurafenib) | OUT | Low | Negative |
αC-IN (AZ628) | IN | High | Non-cooperative |
Allosteric (PHI1) | IN* | Very High | Positive |
Beyond RAF kinases, AZ628 inhibits several tyrosine kinases with functional implications:
Table 4: AZ628 Selectivity Profile Against Non-RAF Kinases
Kinase | Family | Biological Function | Inhibition IC₅₀ Range |
---|---|---|---|
VEGFR2 | TK | Angiogenesis | 100-200 nM |
DDR2 | TK | Metastasis signaling | 200-500 nM |
Lyn | TK | Immune modulation | 50-100 nM |
Flt1 | TK | Angiogenesis | 100-300 nM |
FMS (CSF1R) | TK | Macrophage differentiation | 200-400 nM |
The functional consequence of this multi-kinase activity includes suppression of anchorage-independent growth in BRAF-mutant colon and melanoma cell lines, where combined RAF/VEGFR2 inhibition enhances anti-proliferative effects compared to selective RAF inhibitors [10].
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